(Z)-2-(2-(4-methoxybenzoyl)hydrazono)-2H-chromene-3-carboxamide
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Description
Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Antitumor Applications : The synthesis of pyrazole derivatives, including those related to the specified compound, has shown promising antimicrobial activities. For instance, derivatives synthesized through reactions involving hydrazonyl bromides and various active methylene compounds displayed antimicrobial effects. Further chemical modifications led to compounds with potential antitumor activities as well, showcasing the versatility of these compounds in drug discovery (Abunada et al., 2008).
- Cytotoxic Properties : Another study focused on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, revealing that some synthesized compounds exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer treatment (Hassan et al., 2014).
Chemical Synthesis and Characterization
- Solvent-Free Synthesis : A novel approach to synthesizing 4H-chromene-3-carboxamide derivatives under solvent-free conditions was developed, using ceric ammonium nitrate (CAN) as a catalyst. These compounds exhibited solvatochromic properties, antibacterial activity against both Gram-positive and Gram-negative bacteria, and strong antioxidant activity in in vitro assays (Chitreddy & Shanmugam, 2017).
Coordination Chemistry and Metal Complexes
- Zinc(II) Complexes with Hydrazone Ligands : Research into zinc(II) complexes utilizing hydrazone ligands similar to the specified compound has shown that these complexes possess significant antibacterial activities. The structural studies of these complexes reveal an octahedral coordination, emphasizing the role of ligand design in enhancing the biological activities of metal complexes (Sang, Lin, & Sun, 2020).
properties
IUPAC Name |
(2Z)-2-[(4-methoxybenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-13-8-6-11(7-9-13)17(23)20-21-18-14(16(19)22)10-12-4-2-3-5-15(12)25-18/h2-10H,1H3,(H2,19,22)(H,20,23)/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZCPJCIOTLHK-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781692 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-2-(2-(4-methoxybenzoyl)hydrazono)-2H-chromene-3-carboxamide |
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